molecular formula C18H17BrN2O3 B2676218 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905682-11-3

4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2676218
CAS No.: 905682-11-3
M. Wt: 389.249
InChI Key: WCRVTCGXQPRDRV-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a chemical compound with the CAS Registry Number 905682-11-3 . It has a molecular formula of C 18 H 17 BrN 2 O 3 and a molecular weight of 389.24 g/mol . The compound features a benzamide group substituted with a bromine atom, linked to a pyrrolidin-3-yl ring system which is further substituted with a 3-methoxyphenyl group . This specific structure, containing both bromo and methoxy functional groups, makes it a valuable intermediate in various research fields. It is primarily used in chemical synthesis and life science research for the development of novel pharmaceutical compounds and as a building block for more complex molecules. Researchers can utilize this compound in probing biological pathways or as a precursor in medicinal chemistry projects. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-24-16-4-2-3-15(10-16)21-11-14(9-17(21)22)20-18(23)12-5-7-13(19)8-6-12/h2-8,10,14H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRVTCGXQPRDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the benzamide structure involves reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized through cyclization reactions involving suitable precursors.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

  • 4-bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A9): This compound shares the brominated benzamide core but replaces the pyrrolidinone moiety with a biphenyl group bearing a furan substituent. The furan ring introduces additional π-π stacking capabilities, which may enhance interactions with aromatic residues in enzymes .
  • 4-bromo-N-(2,6-difluorophenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide: Here, the benzamide’s amide nitrogen is attached to a 2,6-difluorophenyl group instead of the pyrrolidinone system. The trifluoropropoxy substituent increases lipophilicity and metabolic stability compared to the target compound’s methoxyphenyl group.

Heterocyclic and Conformational Variants

  • 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This analogue replaces the pyrrolidinone with a hexahydroquinoline ring, introducing a fused bicyclic system. The pyridinyl group may enhance metal coordination or polar interactions compared to the methoxyphenyl group in the target compound .
  • Chromen- and Pyrazolopyrimidine-Based Analogues (e.g., Example 53 in ): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide feature fused chromen and pyrazolopyrimidine systems. These structures prioritize planar aromatic systems for intercalation or kinase inhibition, diverging from the target compound’s reliance on pyrrolidinone puckering for conformational control .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituent Effects
Target Compound Not Reported ~389.2 (calculated) Lactam rigidity, methoxy π-donor
4-bromo-N-(2,6-difluorophenyl)-... [7] Not Reported 424.1 (observed) Trifluoropropoxy lipophilicity
Example 53 [5] 175–178 589.1 (observed) Fluorinated chromen, sulfonamide polarity

Biological Activity

4-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a bromine atom, a methoxyphenyl group, and a pyrrolidinyl benzamide framework, which may influence its biological activity and interactions with various biological targets. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

PropertyValue
Common NameThis compound
CAS Number905682-05-5
Molecular FormulaC18H17BrN2O3
Molecular Weight389.2 g/mol

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom may enhance its reactivity, while the methoxy group can improve solubility and pharmacokinetics. These characteristics suggest that the compound may interact with specific biological pathways, potentially affecting various cellular processes.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and exhibiting antibacterial properties.

Case Study: Anticancer Activity

A study focusing on structurally related compounds demonstrated that certain derivatives possess potent anticancer properties. For example, compounds derived from pyrrolidine frameworks were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines at micromolar concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for predicting the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:

Compound NameBiological ActivityKey Structural Features
4-bromo-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamideAnticancer, AntimicrobialBromine atom, methoxy group
2-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamideModerate AnticancerChlorine atom instead of bromine
2-fluoro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamideWeak AnticancerFluorine atom instead of bromine

Pharmacological Studies

Further pharmacological evaluations are necessary to establish the therapeutic potential of this compound. Preliminary studies suggest that it may act on specific receptors or enzymes involved in disease pathways, offering a basis for future drug development.

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